Furo[2,3-b]pyridine-2-carbonitrile
Description
Furo[2,3-b]pyridine-2-carbonitrile is a bicyclic heterocyclic compound consisting of a fused furan and pyridine ring system, with a cyano (-CN) group at position 2. The fusion occurs at the pyridine’s C2 and C3 positions and the furan’s C2 and C3 positions, creating a planar aromatic system. This structural motif imparts unique electronic properties, making it a valuable scaffold in medicinal chemistry and material science. Its synthesis typically involves cyclization reactions, such as Thorpe-Ziegler or intramolecular nucleophilic substitutions, followed by functionalization at specific positions .
The compound’s reactivity is influenced by the electron-withdrawing cyano group, which enhances electrophilic substitution at electron-rich positions of the fused ring. Derivatives of this compound are explored for their biological activities, including antioxidant and antimicrobial properties .
Properties
CAS No. |
109274-95-5 |
|---|---|
Molecular Formula |
C8H4N2O |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
furo[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4N2O/c9-5-7-4-6-2-1-3-10-8(6)11-7/h1-4H |
InChI Key |
YWLQESANSRHYOH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)C#N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C2)C#N |
Synonyms |
Furo[2,3-b]pyridine-2-carbonitrile (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Ring Fusion and Substituent Variations
Furo[2,3-c]pyridine-2-carbonitrile
This isomer differs in the ring fusion (pyridine C3 and C4 fused to furan C2 and C3), leading to distinct electronic and steric properties. The altered fusion reduces aromaticity compared to the [2,3-b] isomer, as evidenced by NMR chemical shifts (e.g., δ 144–160 ppm for aromatic carbons in [2,3-c] vs. δ 110–150 ppm in [2,3-b]) . Applications diverge due to reduced stability; [2,3-c] derivatives are less common in drug design.
Thieno[2,3-b]pyridine-2-carbonitrile
Replacing the furan oxygen with sulfur generates thieno[2,3-b]pyridine-2-carbonitrile. The sulfur atom increases lipophilicity (logP increases by ~0.5–1.0) and enhances π-stacking interactions.
Table 1: Core Structural Comparison
Aromatic Substituents at Position 4
Derivatives bearing aromatic groups at position 4, such as 6-(chlorothiophenyl)-2-(2-oxopropoxy)nicotinonitrile, demonstrate enhanced antioxidant activity. For instance, compounds (H) and (I) (structures unspecified in evidence) showed IC₅₀ values of 12–15 μM in DPPH assays, outperforming non-aromatic analogs by ~30% .
Trifluoromethyl and Methyl Groups
The trifluoromethyl (-CF₃) group at position 4 in thieno analogs (e.g., 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile, CAS 317840-08-7) increases metabolic stability and membrane permeability. This derivative exhibited a 2-fold higher bioavailability (F = 45%) in rodent models compared to methyl-substituted furo analogs .
Table 2: Substituent Impact on Activity
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